tert-Butyl-Benzyloxycarbamat

Übersicht

Beschreibung

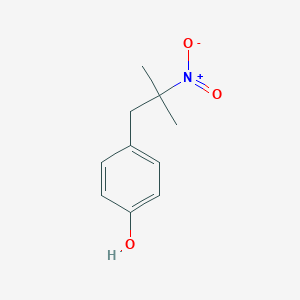

tert-Butyl N-(Benzyloxy)carbamate has been used in the synthesis of Deferoxamine Mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload. Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients

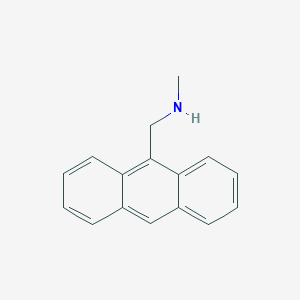

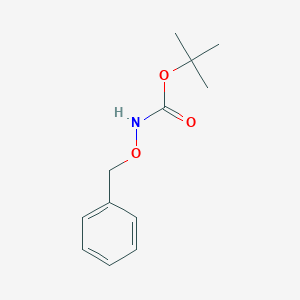

tert-Butyl N-(benzyloxy)carbamate (tert-butyl benzyloxycarbamate), a protected hydroxylamine, is an N-alkyl-N-benzyloxy carbamate. Its C-N cross coupling reaction with fluorescein ditriflate has been reported. It participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids.

Wissenschaftliche Forschungsanwendungen

Synthese von cyclischen Hydroxamsäuren

tert-Butyl-Benzyloxycarbamat: wird bei der Synthese von cyclischen Hydroxamsäuren verwendet, die in der pharmazeutischen Chemie von Bedeutung sind. Es unterliegt einer intramolekularen Cyclisierung mit Kohlenstoffnucleophilen, um geschützte 5- und 6-gliedrige cyclische Hydroxamsäuren zu bilden . Diese Verbindungen werden hinsichtlich ihres Potenzials als Inhibitoren von Enzymen wie Histondeacetylasen untersucht, die therapeutische Zielmoleküle bei der Krebsbehandlung sind.

Phasentransfer-katalytische Aza-Michael-Addition

In der organischen Synthese dient This compound als Reagenz bei Phasentransfer-katalytischen Aza-Michael-Additionsreaktionen . Dieser Prozess ermöglicht die Addition von stickstoffhaltigen Gruppen an elektronenarme Olefine, wodurch eine Vielzahl von Aminen entsteht, die als nützliche Zwischenprodukte bei der Herstellung von Pharmazeutika und Agrochemikalien dienen.

Herstellung von Hydroxylaminderivaten

Als geschütztes Hydroxylamin ist This compound ein Vorläufer anderer Hydroxylaminderivate. Diese Derivate sind wichtig bei der Synthese von Oximen, die wichtige Zwischenprodukte bei der Herstellung verschiedener Pharmazeutika, einschließlich antiviraler Medikamente, sind .

C-N-Kreuzkupplungsreaktionen

Diese Verbindung ist an C-N-Kreuzkupplungsreaktionen beteiligt, insbesondere mit Fluorescein-Ditriflat . Solche Reaktionen sind grundlegend für die Herstellung komplexer Moleküle, die Anwendungen in der Farbstoffchemie und Materialwissenschaft haben, wobei Fluoresceinderivate als Fluoreszenz-Sonden verwendet werden.

Synthese von Ethylphosphonatderivaten

This compound: wird bei der Synthese von Ethylphosphonatderivaten verwendet, wie z. B. 2-(N-Formyl-N-Hydroxyamino)ethylphosphonat (IPP) . IPP und seine Analoga werden hinsichtlich ihrer Rolle als Zwischenprodukte bei der Synthese von phosphonathaltigen Molekülen untersucht, die Anwendungen in der pharmazeutischen Chemie und Landwirtschaft haben.

Photophysikalische Studien in der organischen Optoelektronik

Im Bereich der organischen Optoelektronik werden Derivate von This compound verwendet, um photophysikalische Eigenschaften zu untersuchen. Die tert-Butylgruppe beeinflusst die Photophysik von Carbazolverbindungen, wenn auch schwach, was für das Verständnis des Verhaltens dieser Materialien in Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen wichtig ist .

Wirkmechanismus

Target of Action

Tert-Butyl Benzyloxycarbamate, also known as tert-Butyl N-(benzyloxy)carbamate or tert-butyl N-phenylmethoxycarbamate, is a protected hydroxylamine It’s known to be used in chemical transformations .

Mode of Action

This compound is an N-alkyl-N-benzyloxy carbamate . It has been reported to participate in C-N cross coupling reactions with fluorescein ditriflate . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

It’s known to be involved in the synthesis of seven-membered cyclic hydroxamic acids and 2-(N-formyl-N-hydroxyamino) ethylphosphonate (IPP) .

Result of Action

It’s known to be used in the synthesis of deferoxamine mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload . Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients .

Eigenschaften

IUPAC Name |

tert-butyl N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBNPWFHGWAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352943 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79722-21-7 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl N-(benzyloxy)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of tert-butyl benzyloxycarbamate highlighted in the research?

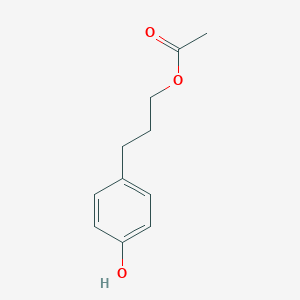

A1: The research primarily focuses on the use of tert-butyl benzyloxycarbamate as a reagent in the synthesis of complex molecules. Specifically, it highlights its role in the aza-Michael addition reaction with electron-deficient olefins []. This reaction is highly efficient, achieving yields between 90-99% []. Furthermore, the research demonstrates its utility in the multi-step synthesis of N-hydroxy-N-succinylcadaverine (HSC), a key precursor in the biosynthesis of the siderophore desferrioxamine E [].

Q2: Why is the synthesis of N-hydroxy-N-succinylcadaverine (HSC) significant in a biological context?

A2: HSC is a crucial intermediate in the production of desferrioxamine E, a siderophore produced by Streptomyces coelicolor []. Siderophores are small molecules secreted by microorganisms like bacteria to scavenge iron from their environment. This iron acquisition is often linked to bacterial virulence, making enzymes involved in siderophore biosynthesis, like the NIS synthetase DesD, attractive targets for novel antibacterial drug development []. Therefore, the efficient synthesis of HSC facilitated by tert-butyl benzyloxycarbamate contributes to a deeper understanding of siderophore biosynthesis and potentially aids in the development of future therapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.